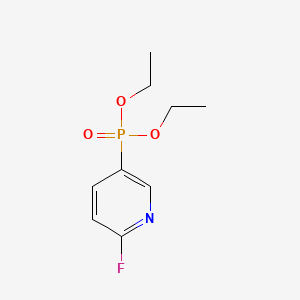
Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features an ethyl group attached to a phenyl ring, which is further substituted with another ethyl group and a hydroxypropanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate can be synthesized through various methods. One common approach involves the esterification of 3-(2-ethylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the transesterification of an existing ester with ethanol. This process can be catalyzed by acids or bases and often requires the removal of the by-product (e.g., methanol) to shift the equilibrium towards the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, bromine, iron(III) bromide.
Major Products
Oxidation: Formation of 3-(2-ethylphenyl)-3-oxopropanoate.
Reduction: Formation of 3-(2-ethylphenyl)-3-hydroxypropanol.
Substitution: Formation of substituted phenyl derivatives, such as 2-ethyl-4-nitrophenyl-3-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy group can form hydrogen bonds with active sites, while the ester moiety can undergo hydrolysis to release active metabolites.
Comparación Con Compuestos Similares
Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate can be compared with other esters such as ethyl acetate, ethyl benzoate, and ethyl propanoate. While these compounds share the ester functional group, this compound is unique due to its additional hydroxy and phenyl substituents, which confer distinct chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Ethyl benzoate: Used in the manufacture of perfumes and flavorings.
Ethyl propanoate: Utilized in the production of fragrances and as a flavoring agent.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O3/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2/h5-8,12,14H,3-4,9H2,1-2H3 |
Clave InChI |
NHHBLGURGZNMLK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C(CC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)


![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)


![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)





